molecular formula C24H20FN3OS B2663940 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime CAS No. 321998-33-8

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime

Cat. No.: B2663940
CAS No.: 321998-33-8
M. Wt: 417.5
InChI Key: AEZUHFMRPXALCB-WGOQTCKBSA-N
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Description

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one have been synthesized and characterized to understand their structural and spectroscopic properties. For instance, derivatives of pyrazole-5-one and pyrazole-5-thione have been synthesized, leading to the formation of copper chelates with distinct chromophores, which were further analyzed for their magnetic and spectral properties. This type of research aids in the development of new materials with potential applications in catalysis and material science (Uraev et al., 2020).

Antimicrobial Activities

Research on pyrazole derivatives has shown that they possess a broad spectrum of antimicrobial activities, making them candidates for the development of new antimicrobial agents. For example, new series of pyrazole carbaldehyde compounds have been synthesized and screened for their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, revealing promising antimicrobial and antioxidant potentials (Bhat et al., 2016).

Magnetic Properties

The study of the magnetic properties of compounds involving pyrazole derivatives has provided insights into the influence of bridging atoms on magnetic and spectral properties. Such studies are crucial for understanding the magnetic interactions in materials and can have implications for the design of magnetic materials and devices (Uraev et al., 2020).

Novel Compound Synthesis

There is ongoing research into the synthesis of novel compounds using pyrazole derivatives as precursors, which have shown potential in various applications including the synthesis of heterocycles with potential biological activities. This includes the development of compounds with potential as inhibitors of carbonic anhydrase isoforms, which could have implications for therapeutic applications (Sitaram et al., 2014).

Catalysis and Chemical Transformations

Research into the catalytic applications of pyrazole derivatives has explored their use in facilitating various chemical reactions. This includes the synthesis of bis(pyrazolones) through condensation reactions, highlighting the role of pyrazole derivatives in catalysis and chemical synthesis (Tayebi et al., 2011).

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3OS/c1-28-24(30-21-10-6-3-7-11-21)22(23(27-28)19-8-4-2-5-9-19)16-26-29-17-18-12-14-20(25)15-13-18/h2-16H,17H2,1H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZUHFMRPXALCB-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=CC=C(C=C3)F)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=CC=C(C=C3)F)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.